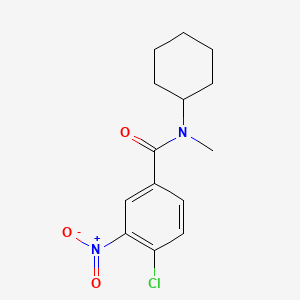![molecular formula C15H14N4O3S2 B11023684 methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11023684.png)
methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of thiazole and pyrrole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyrrole intermediates, followed by their coupling under specific conditions.
Thiazole Intermediate Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Pyrrole Intermediate Synthesis: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.
Coupling Reaction: The final step involves coupling the thiazole and pyrrole intermediates through a carbonylation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by binding to the receptor’s ligand-binding domain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate: Similar in structure but with variations in the substituents on the thiazole or pyrrole rings.
Thiazole Derivatives: Compounds with similar thiazole rings but different functional groups.
Pyrrole Derivatives: Compounds with similar pyrrole rings but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of thiazole and pyrrole rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H14N4O3S2 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
methyl 5-methyl-2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H14N4O3S2/c1-8-11(24-15(16-8)19-6-4-5-7-19)12(20)18-14-17-10(9(2)23-14)13(21)22-3/h4-7H,1-3H3,(H,17,18,20) |
InChI-Schlüssel |
MPGSAIRJCKDHAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=C(S3)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11023601.png)

![(2-Ethylpiperidin-1-yl){1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone](/img/structure/B11023609.png)

![methyl N-[(2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]phenylalaninate](/img/structure/B11023631.png)
![2-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11023639.png)
![Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11023645.png)


![4,4,8-trimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11023660.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide](/img/structure/B11023669.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11023671.png)

![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B11023691.png)
